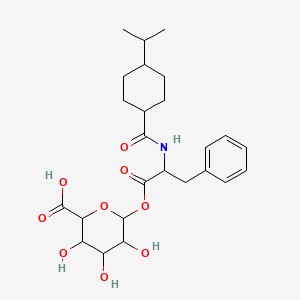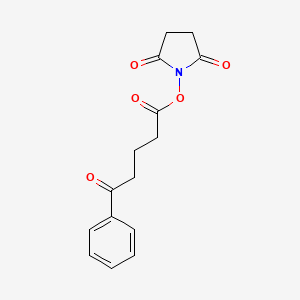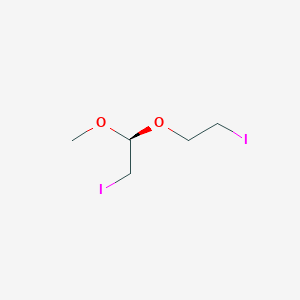
5-Hydroxypentanal oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die klassische Methode zur Synthese von 5-Hydroxypentanaloxim beinhaltet die Reaktion von Hydroxylamin mit 5-Hydroxypentanal. Die Reaktion findet typischerweise unter milden Bedingungen statt, häufig in Gegenwart eines sauren Katalysators, um die Bildung der Oximgruppe zu erleichtern. Die Reaktion kann wie folgt dargestellt werden:
HO(CH2)4CHO+NH2OH→HO(CH2)4CH=NOH+H2O
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden für 5-Hydroxypentanaloxim sind in der Literatur nicht gut dokumentiert. Der allgemeine Ansatz würde die Skalierung der Labor-Synthesemethoden, die Optimierung der Reaktionsbedingungen und die Sicherstellung der Reinheit des Endprodukts durch verschiedene Reinigungstechniken wie Destillation oder Umkristallisation beinhalten.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The classical method for synthesizing 5-Hydroxypentanal oxime involves the reaction of hydroxylamine with 5-hydroxypentanal. The reaction typically occurs under mild conditions, often in the presence of an acid catalyst to facilitate the formation of the oxime group. The reaction can be represented as follows:
HO(CH2)4CHO+NH2OH→HO(CH2)4CH=NOH+H2O
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as distillation or recrystallization.
Analyse Chemischer Reaktionen
Reaktionstypen
5-Hydroxypentanaloxim kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:
Oxidation: Die Hydroxylgruppe kann zu den entsprechenden Aldehyden oder Ketonen oxidiert werden.
Reduktion: Die Oximgruppe kann zu Aminen reduziert werden.
Substitution: Die Hydroxyl- und Oximgruppen können an nucleophilen Substitutionsreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) werden typischerweise verwendet.
Substitution: Die Bedingungen variieren je nach der jeweiligen Substitutionsreaktion, aber häufige Reagenzien sind Alkylhalogenide und Säurechloride.
Hauptprodukte
Oxidation: 5-Hydroxyvaleraldehyd oder 5-Oxopentanal.
Reduktion: 5-Aminopentanal.
Substitution: Verschiedene substituierte Derivate, abhängig von den verwendeten Reagenzien.
Wissenschaftliche Forschungsanwendungen
5-Hydroxypentanaloxim hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle verwendet.
Medizin: Untersucht hinsichtlich seiner potenziellen Verwendung in der Medikamentenentwicklung, insbesondere bei der Synthese von Pharmazeutika.
Industrie: Wird zur Herstellung von Feinchemikalien und als Baustein für verschiedene industrielle Prozesse verwendet.
Wirkmechanismus
Der Wirkungsmechanismus von 5-Hydroxypentanaloxim hängt hauptsächlich mit seiner Fähigkeit zusammen, stabile Komplexe mit Metallionen zu bilden, und seiner Reaktivität mit verschiedenen Nucleophilen und Elektrophilen. Die Oximgruppe kann als Nucleophil wirken und elektrophile Zentren in anderen Molekülen angreifen, während die Hydroxylgruppe an Wasserstoffbrückenbindungen und anderen Wechselwirkungen teilnehmen kann.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
5-Hydroxyvaleraldehyd: Ähnliche Struktur, aber es fehlt die Oximgruppe.
Pentanaloxim: Ähnliche Struktur, aber es fehlt die Hydroxylgruppe.
5-Aminopentanal: Ähnliche Struktur, aber es hat eine Amingruppe anstelle einer Oximgruppe.
Einzigartigkeit
5-Hydroxypentanaloxim ist aufgrund des Vorhandenseins sowohl von Hydroxyl- als auch von Oximgruppen einzigartig, die eine unterschiedliche chemische Reaktivität und potenzielle Anwendungen verleihen. Diese duale Funktionalität macht es zu einer vielseitigen Verbindung in verschiedenen chemischen Reaktionen und Anwendungen.
Eigenschaften
Molekularformel |
C5H11NO2 |
|---|---|
Molekulargewicht |
117.15 g/mol |
IUPAC-Name |
(5E)-5-hydroxyiminopentan-1-ol |
InChI |
InChI=1S/C5H11NO2/c7-5-3-1-2-4-6-8/h4,7-8H,1-3,5H2/b6-4+ |
InChI-Schlüssel |
YWEKQYZNCOGVBB-GQCTYLIASA-N |
Isomerische SMILES |
C(CCO)C/C=N/O |
Kanonische SMILES |
C(CCO)CC=NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


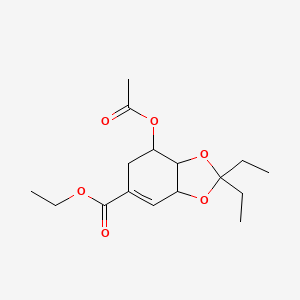
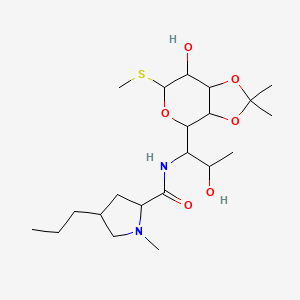

![CarbaMic acid, N-[5-[(2-phenylethyl)[[4-[4-(trifluoroMethoxy)phenyl]-1H-1,2,3-triazol-1-yl]carbonyl]aMino]pentyl]-, 1,1-diMethylethyl ester](/img/structure/B12290664.png)
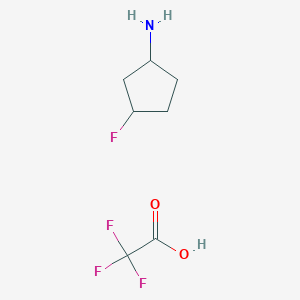
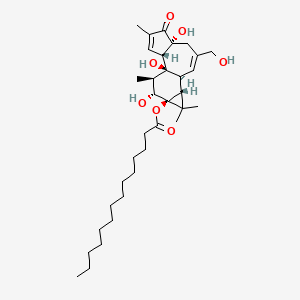
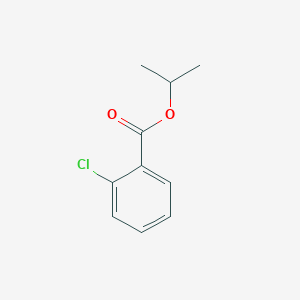
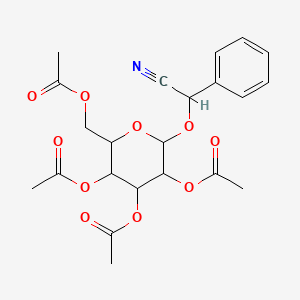
![[1S-(1alpha,2alpha,8beta,8abeta)]-2,3,8,8a-Tetrahydro-1,2,8-trihydroxy-5(1H)-indolizinone](/img/structure/B12290704.png)
![Methyl 7-[5-acetyloxy-2-(hydroxymethyl)-3-(oxan-2-yloxy)cyclopentyl]heptanoate](/img/structure/B12290709.png)
